molecular formula C10H10N2O2 B1530559 methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1427503-98-7

methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1530559
CAS No.: 1427503-98-7
M. Wt: 190.2 g/mol
InChI Key: WXZTVVUTPRBJCV-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 4-position and a methyl ester at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, inflammation, and infectious diseases . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related derivatives .

Properties

IUPAC Name

methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-7-3-4-11-9(7)12-5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZTVVUTPRBJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolopyridine family, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is primarily investigated for its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling and regulation, making them significant targets in drug development for various diseases, particularly cancer. The compound's structural modifications, such as the methyl group at the 4-position, may enhance its binding affinity to specific kinase targets, thereby modulating critical biological pathways involved in cell proliferation and survival.

Pharmacological Properties

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolopyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in breast cancer cells .
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against pathogens such as Mycobacterium tuberculosis. Derivatives have demonstrated effective inhibition of bacterial growth, which is crucial for developing new treatments for tuberculosis .
  • Neuroprotective Effects : Some pyrrolopyridine derivatives have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems is a key area of interest .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation and induces apoptosis in cancer cell lines
AntimicrobialEffective against Mycobacterium tuberculosis
NeuroprotectiveModulates neurotransmitter systems; potential in neurodegenerative diseases

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methyl group and carboxylate position significantly influence biological activity. The following table summarizes key findings:

Compound VariantIC50 (nM)Activity Type
4h (FGFR Inhibitor)7 - 25Anticancer
Pyrrolo[3,4-c]pyridine Derivative<10Anti-HIV
Esters with varying substituentsMIC < 0.15Antimycobacterial

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, researchers synthesized various compounds and tested their efficacy against ovarian and breast cancer cell lines. The most active compound exhibited moderate cytotoxicity with minimal toxicity to non-cancerous cells. This suggests a favorable therapeutic window for further development in oncology applications .

Case Study 2: Antimycobacterial Activity

Another study focused on the antimycobacterial activity of pyrrolopyridine derivatives highlighted the significant inhibition of Mycobacterium tuberculosis. The study found that specific ester derivatives showed enhanced solubility and metabolic stability while maintaining low toxicity profiles in vitro. These findings support the potential use of these compounds in developing new anti-tuberculosis therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

Chloro vs. Methyl vs. Fluoro Substituents
  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 951625-93-7):

    • Key Difference : The 4-chloro substituent enhances electrophilicity, making it reactive in cross-coupling reactions.
    • Applications : Intermediate for kinase inhibitors (e.g., JAK/STAT pathway inhibitors) .
    • Similarity to Target Compound : 0.65 (based on structural similarity algorithms) .
  • Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1234615-74-7):

    • Key Difference : Fluorine’s electronegativity improves metabolic stability and bioavailability.
    • Applications : Preclinical studies for anti-inflammatory agents .
    • Similarity to Target Compound : 0.65 .
  • Applications: Less explored pharmacologically but structurally analogous to JAK inhibitors like ATI-1777 .
Data Table: Substituent Effects
Compound Name Substituent (Position 4) Similarity Score Key Property
Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Methyl Reference (1.00) Steric bulk, moderate reactivity
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Chloro 0.65 High electrophilicity
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Fluoro 0.65 Enhanced metabolic stability
Ethyl 4-((1-(cyanoacetyl)piperidin-3-yl)amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Amino-piperidine 0.66 JAK1/3 inhibition (e.g., ATI-1777)

Core Heterocycle Modifications

Pyrrolo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine
  • Thieno[2,3-b]pyridine Derivatives (e.g., Ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate): Key Difference: Replacement of nitrogen with sulfur in the fused ring alters electronic properties and binding affinity. Applications: Aldehyde dehydrogenase inhibitors (e.g., anticancer agents) . Pharmacological Contrast: Thieno derivatives exhibit higher logP values, impacting membrane permeability .
Data Table: Core Heterocycle Comparison
Compound Class Example Structure Key Feature Biological Relevance
Pyrrolo[2,3-b]pyridine This compound Nitrogen-rich core Kinase inhibition, anti-inflammatory
Thieno[2,3-b]pyridine Ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate Sulfur-containing core Anticancer, antiparasitic agents

Ester Group Variations

  • Ethyl vs. Methyl Esters :
    • Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 885500-55-0):
  • Impact : Ethyl esters generally increase lipophilicity, prolonging half-life in vivo .
  • Synthesis : Microwave-assisted reactions improve yields (e.g., 95% in ATI-1777 synthesis) .
    • Methyl Esters :
  • Advantage : Smaller size may enhance solubility for topical applications (e.g., dermatological agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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